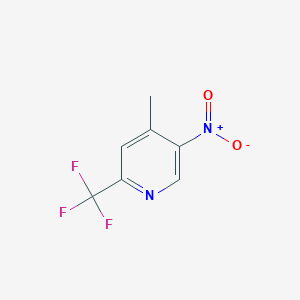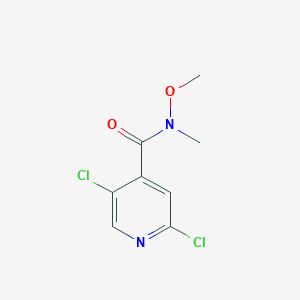
2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide
Übersicht
Beschreibung
2-Amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide, also known as AFH, is an important component of many compounds used in scientific research. This molecule is a derivative of the amino acid glycine and has a wide range of applications in biological and chemical research. AFH is used in the synthesis of a variety of compounds, including peptides, nucleic acids, and proteins. It is also used in the manufacture of pharmaceuticals, such as antibiotics and antifungals. In addition, AFH is used in the production of diagnostic reagents and in the detection of biochemical markers.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural similarity of “2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide” to these compounds suggests potential as an antiviral agent, possibly through the inhibition of viral replication or binding to viral proteins.
Anti-inflammatory Activity
Some indole derivatives have demonstrated anti-inflammatory properties comparable to known anti-inflammatory drugs . The presence of the fluorobenzyl group in “2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide” could potentially enhance its binding affinity to inflammatory mediators, making it a candidate for the development of new anti-inflammatory agents.
Anticancer Properties
Indole structures are commonly found in compounds with anticancer activities. They can interact with various cellular targets and may induce apoptosis or inhibit cell proliferation . Research into the specific anticancer mechanisms of “2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide” could lead to novel therapeutic approaches for cancer treatment.
Antioxidant Effects
The indole nucleus has been associated with antioxidant effects , which are crucial in protecting cells from oxidative stress . The compound could be explored for its potential to scavenge free radicals or enhance the body’s endogenous antioxidant defenses.
Antimicrobial and Antitubercular Activity
Indole derivatives have shown promise in combating various microbial infections , including tuberculosis . The compound “2-amino-N-(4-fluorobenzyl)-2-(hydroxyimino)acetamide” could be studied for its efficacy against a range of pathogenic bacteria and mycobacteria.
Antidiabetic and Antimalarial Potential
Research has indicated that indole derivatives can exhibit antidiabetic and antimalarial activities . The compound could be investigated for its potential to modulate glucose metabolism or inhibit the life cycle of malaria parasites.
Eigenschaften
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCMIQOBEDNEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=NO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
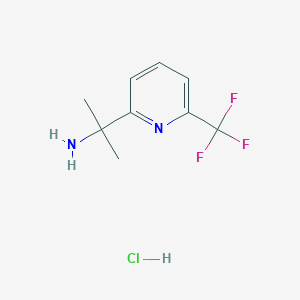
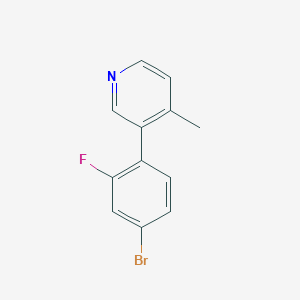


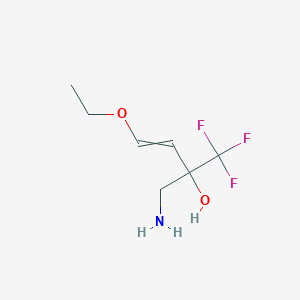
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)
